1-{3-[(2,4-Dinitrophenyl)amino]phenyl}ethanone
CAS No.: 80104-73-0
Cat. No.: VC16042460
Molecular Formula: C14H11N3O5
Molecular Weight: 301.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 80104-73-0 |
|---|---|
| Molecular Formula | C14H11N3O5 |
| Molecular Weight | 301.25 g/mol |
| IUPAC Name | 1-[3-(2,4-dinitroanilino)phenyl]ethanone |
| Standard InChI | InChI=1S/C14H11N3O5/c1-9(18)10-3-2-4-11(7-10)15-13-6-5-12(16(19)20)8-14(13)17(21)22/h2-8,15H,1H3 |
| Standard InChI Key | NZXMSLNLTAUBHE-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CC(=CC=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Introduction
Structural Characteristics and Molecular Properties
The compound’s structure is defined by a central phenyl ring bonded to an acetyl group (C=O) at position 1 and a 2,4-dinitrophenylamino group at position 3. The SMILES notation, CC(=O)C1=CC(=CC=C1)NC2=C(C=C(C=C2)N+[O-])N+[O-], highlights the connectivity of these functional groups . The dinitrophenyl moiety introduces significant electron-withdrawing effects, influencing the compound’s reactivity and stability.
Key structural features include:
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Aromatic systems: Two benzene rings contribute to planar geometry and π-π stacking potential.
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Nitro groups: The meta and para nitro substituents on the second phenyl ring enhance electrophilicity, facilitating nucleophilic substitution or reduction reactions.
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Amino linkage: The –NH– group bridges the two aromatic systems, enabling conjugation and resonance stabilization.
Predicted collision cross-section (CCS) values for various adducts, derived from ion mobility spectrometry, provide insights into its gas-phase behavior. For instance, the [M+H]⁺ ion (m/z 302.07718) has a CCS of 168.0 Ų, while the [M+Na]⁺ adduct (m/z 324.05912) exhibits a higher CCS of 181.5 Ų . These metrics aid in mass spectrometry-based identification.
Physicochemical Properties
The compound’s physicochemical profile is shaped by its functional groups:
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Solubility: Limited solubility in polar solvents due to aromaticity; moderate solubility in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
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Stability: Nitro groups confer thermal instability, necessitating storage at low temperatures (< -20°C).
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Spectroscopic signatures:
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IR: Strong absorption bands for C=O (~1700 cm⁻¹) and NO₂ (~1520, 1350 cm⁻¹).
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NMR: Distinct signals for acetyl methyl (~2.6 ppm, singlet) and aromatic protons (7.5–8.5 ppm).
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Analytical Characterization
Advanced techniques are essential for characterizing this compound:
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Mass spectrometry (MS): High-resolution MS confirms the molecular ion ([M+H]⁺ at m/z 302.07718) . Tandem MS (MS/MS) elucidates fragmentation pathways, such as loss of NO₂ or H₂O.
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Nuclear magnetic resonance (NMR): ¹H and ¹³C NMR resolve structural ambiguities, distinguishing acetyl and aromatic protons.
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Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, leveraging the compound’s strong absorbance.
Table 1 summarizes predicted CCS values for common adducts :
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 302.07718 | 168.0 |
| [M+Na]⁺ | 324.05912 | 181.5 |
| [M-H]⁻ | 300.06262 | 174.1 |
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